molecular formula C9H9N5 B3346791 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- CAS No. 124032-68-4

3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-

Cat. No.: B3346791
CAS No.: 124032-68-4
M. Wt: 187.2 g/mol
InChI Key: CODPTDGOWAENSC-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a carbonitrile group at the 6-position and amino and methyl groups at the 5 and 2,3 positions, respectively

Preparation Methods

The synthesis of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine derivatives.

    Cyclization: The key step involves the cyclization of 2,3-diaminopyridine with appropriate reagents to form the imidazo[4,5-b]pyridine core.

    Functional Group Introduction:

Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-amino-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-5-12-7-3-6(4-10)8(11)13-9(7)14(5)2/h3H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODPTDGOWAENSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437465
Record name 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124032-68-4
Record name 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
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3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
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3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
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3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Reactant of Route 5
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3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Reactant of Route 6
3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-

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